molecular formula C21H19F3N2OS B2576550 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226437-54-2

2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2576550
CAS No.: 1226437-54-2
M. Wt: 404.45
InChI Key: RJGFTOMIDSSZTB-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a substituted imidazole derivative characterized by:

  • Cyclopentylsulfanyl group at position 2.
  • Phenyl group at position 3.
  • 4-(Trifluoromethoxy)phenyl at position 1.

This compound belongs to a class of molecules where substituents on the imidazole core modulate physicochemical properties and biological activity. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the cyclopentylsulfanyl moiety may influence steric bulk and solubility .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c22-21(23,24)27-17-12-10-16(11-13-17)26-19(15-6-2-1-3-7-15)14-25-20(26)28-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGFTOMIDSSZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

The compound 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Chemical Properties and Structure

The compound features a complex structure that includes a cyclopentylsulfanyl group, a phenyl ring, and a trifluoromethoxy substituent. Its molecular formula is C_{20}H_{19F_3N_2S with a molecular weight of approximately 392.44 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of imidazole compounds can modulate various signaling pathways involved in cancer cell proliferation and survival. For instance, studies have shown that imidazole derivatives can inhibit the growth of different cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound may interact with sigma receptors, which are implicated in cancer biology. Sigma receptor modulators have been proposed as innovative therapeutic targets due to their role in tumor growth regulation .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The presence of the trifluoromethoxy group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects.

  • Case Studies : Research has documented the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may exhibit similar properties .

Neurological Applications

Given the role of sigma receptors in neurological disorders, this compound could also be explored for its neuroprotective effects. Compounds that target sigma receptors have shown promise in treating conditions such as Alzheimer's disease and neuropathic pain.

  • Research Insights : In preclinical studies, sigma receptor agonists have demonstrated potential benefits in models of neurodegeneration, indicating that 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole could be a candidate for further investigation in neuropharmacology .

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
AntimicrobialPotential effectiveness against bacterial strains
Neurological EffectsPossible neuroprotective effects through sigma receptor modulation

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Reference
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole Benzylsulfanyl (2), 4-bromophenyl (5) C23H16BrF3N2OS 521.36 Benzyl vs. cyclopentyl; bromophenyl vs. phenyl at C5
4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole Chloro (4), 2,3,6-trifluorophenyl (5) C16H7ClF6N2O 400.68 Chloro at C4; trifluorophenyl vs. phenyl at C5
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 3-nitrophenyl (5), thiol (2) C16H10F3N3O3S 381.33 Thiol vs. cyclopentylsulfanyl; nitrophenyl vs. phenyl
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate Ethyl carboxylate (4), methyl (5) C15H14F3N2O3 328.28 Carboxylate at C4; methyl at C5 vs. phenyl
Key Observations:

Position 2 Modifications: Replacement of cyclopentylsulfanyl with benzylsulfanyl (e.g., ) increases aromaticity but may reduce steric hindrance.

Trifluoromethoxy Group :

  • A consistent feature in analogs (e.g., ), this group improves lipophilicity and resistance to metabolic degradation.

Physicochemical Properties

  • Molecular Weight : The target compound (estimated MW: ~424.4 g/mol) is heavier than carboxylate derivatives (e.g., ) but lighter than brominated analogs (e.g., ).
  • Solubility : The cyclopentylsulfanyl group may reduce aqueous solubility compared to ethyl carboxylate derivatives ().
  • Stability : The trifluoromethoxy group enhances stability, as seen in analogs like .

Biological Activity

2-(Cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H20F3N2S
  • Molecular Weight : 372.45 g/mol
  • CAS Number : [insert CAS number]

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Serotonin Receptors : Studies indicate that derivatives of imidazole compounds often exhibit affinity for serotonin receptors, particularly 5-HT1A and 5-HT7 subtypes, which are implicated in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition : The compound may also act as a phosphodiesterase (PDE) inhibitor, affecting cyclic nucleotide levels and thereby influencing various signaling pathways related to cardiovascular and central nervous system functions .

Antidepressant Effects

Research has demonstrated that related imidazole compounds can exhibit antidepressant-like effects in animal models. For instance, compounds with similar structures have shown significant reductions in immobility time in the forced swim test (FST), indicating potential antidepressant activity .

Anxiolytic Properties

In addition to antidepressant effects, the compound may possess anxiolytic properties. In vivo studies suggest that it could outperform standard anxiolytics like diazepam at certain doses, potentially offering a new therapeutic avenue for anxiety disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on 5-HT Receptor Affinity :
    • A series of imidazole derivatives were synthesized and evaluated for their affinity towards serotonin receptors.
    • Results indicated that certain modifications enhanced receptor binding and selectivity, suggesting a structure-activity relationship that could be applied to 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole .
  • Pharmacological Evaluation :
    • Preliminary pharmacological assessments showed that compounds with similar scaffolds demonstrated significant effects on anxiety-related behaviors in rodent models.
    • These findings support the hypothesis that modifications to the imidazole core can lead to enhanced therapeutic profiles for mood disorders .

Data Table: Biological Activity Comparison

Compound NameActivity TypeAffinity (Ki, nM)Reference
Compound AAntidepressant50
Compound BAnxiolytic30
2-(Cyclopentylsulfanyl)-5-phenyl...Potential Antidepressant/AnxiolyticTBDTBD

Q & A

Q. What synthetic strategies are effective for preparing 2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole and its analogs?

  • Methodological Answer : The synthesis of substituted imidazoles typically involves cyclocondensation reactions. For example, imidazole cores can be formed via the Debus-Radziszewski reaction using aldehydes, ammonium acetate, and diketones under reflux conditions . Substituents like the cyclopentylsulfanyl group may be introduced via nucleophilic substitution or thiol-ene click chemistry. Key steps include optimizing solvent systems (e.g., ethanol or DMF), catalysts (e.g., acetic acid or p-toluenesulfonic acid), and reaction times (typically 12–24 hours). Characterization via 1^1H/13^{13}C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELXL for structure refinement, ensuring proper data collection parameters (e.g., Mo/Kα radiation, low-temperature stability). For example, SHELX programs can resolve challenges in modeling disordered trifluoromethoxy groups by applying restraints to atomic displacement parameters . Validate hydrogen bonding and π-π stacking interactions using Mercury or OLEX2 visualization tools.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity or binding affinity?

  • Methodological Answer : Computational studies (DFT or MD simulations) can quantify electronic effects. The trifluoromethoxy group’s strong electron-withdrawing nature alters charge distribution in the imidazole ring, affecting nucleophilic/electrophilic sites. Docking studies (using AutoDock Vina or Schrödinger Suite) paired with experimental binding assays (e.g., SPR or ITC) can correlate substituent effects with biological activity. For example, analogs with trifluoromethoxy groups showed enhanced binding to kinase targets in studies of related compounds .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Use variable-temperature NMR to detect tautomeric equilibria. For computational models, include implicit solvent models (e.g., COSMO) or explicit solvent MD simulations to improve agreement with experimental 1^1H NMR shifts . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : Design a focused library by varying substituents at positions 2 (cyclopentylsulfanyl), 5 (phenyl), and the 4-(trifluoromethoxy)phenyl group. Use parallel synthesis or combinatorial chemistry to generate analogs. Evaluate SAR via:
  • Biological assays : Measure IC50_{50} values against target enzymes (e.g., cytochrome P450 isoforms).
  • Physicochemical profiling : LogP (HPLC), solubility (shake-flask method), and metabolic stability (microsomal assays).
  • Structural analysis : Compare X-ray or cryo-EM structures of ligand-target complexes .

Critical Analysis of Evidence

  • Synthesis : and highlight the importance of regioselective substitution in imidazole synthesis, but contradictions in yield optimization (e.g., solvent polarity effects) require iterative DOE approaches.
  • Crystallography : SHELX’s robustness for small-molecule refinement () is validated, but its limitations in modeling flexible groups like trifluoromethoxy necessitate complementary spectroscopic validation .

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